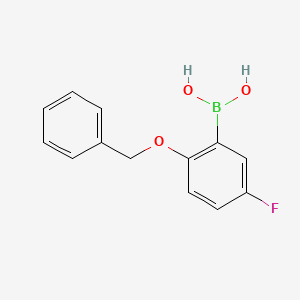

2-Benzyloxy-5-fluorophenylboronic acid

説明

2-Benzyloxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

作用機序

Target of Action

The primary target of 2-Benzyloxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature, in a cool and dark place . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .

生化学分析

Biochemical Properties

2-Benzyloxy-5-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boronic acid group transfers its organic group to the palladium center . This interaction is crucial for the formation of biaryl compounds, which are important in pharmaceuticals and materials science.

In addition to its role in the Suzuki-Miyaura coupling, this compound can interact with various enzymes and proteins that recognize boronic acid groups. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins involved in signal transduction. For example, the compound may inhibit or activate kinases, which are enzymes that play a critical role in phosphorylation events within the cell . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior.

Studies have also indicated that this compound can impact cellular metabolism by interacting with metabolic enzymes. This interaction can alter the flux of metabolites through various metabolic pathways, potentially leading to changes in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups present in biomolecules . This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction.

For example, this compound can inhibit proteases by binding to the active site and preventing substrate access . This inhibition can have downstream effects on cellular processes that rely on protease activity, such as protein degradation and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light and air can lead to degradation, which may reduce its efficacy in biochemical reactions.

Long-term studies have shown that this compound can have sustained effects on cellular function when used in in vitro or in vivo experiments . These effects may include prolonged enzyme inhibition or activation, as well as changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and proteins . At higher doses, it can lead to toxic or adverse effects, such as cellular damage and organ dysfunction .

Threshold effects have been observed in studies where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity . These findings highlight the importance of optimizing dosage levels in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize boronic acid groups, leading to the formation of metabolites that may have distinct biochemical properties .

The interaction of this compound with metabolic enzymes can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism . These effects can have downstream consequences on energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability and activity in different cellular compartments.

For example, the compound may be transported into cells via specific membrane transporters that recognize boronic acid groups . Once inside the cell, it can bind to intracellular proteins that facilitate its distribution to various organelles and subcellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals can include specific amino acid sequences or chemical modifications that are recognized by cellular machinery.

In some cases, this compound may accumulate in specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . This localization can enhance the compound’s efficacy by concentrating it in areas where its target enzymes and proteins are abundant.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-fluorophenylboronic acid typically involves the reaction of 2-benzyloxy-5-fluorobenzene with a boron-containing reagent. One common method is the borylation of the aromatic ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

化学反応の分析

Types of Reactions: 2-Benzyloxy-5-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

2-Benzyloxy-5-fluorophenylboronic acid has a wide range of applications in scientific research:

類似化合物との比較

2-Fluorophenylboronic Acid: Similar structure but lacks the benzyloxy group, making it less versatile in certain reactions.

3-Fluorophenylboronic Acid: Another similar compound with the fluorine atom in a different position, affecting its reactivity and applications.

Uniqueness: 2-Benzyloxy-5-fluorophenylboronic acid is unique due to the presence of both benzyloxy and fluorine substituents, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts .

生物活性

2-Benzyloxy-5-fluorophenylboronic acid (CAS 779331-47-4) is an organoboron compound with significant biological activity, particularly in the context of enzyme inhibition and organic synthesis. Its structure includes a fluorine atom at the 5-position of the phenyl ring and a benzyloxy group at the 2-position, which contribute to its unique reactivity and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₂BFO₃

- Molecular Weight : 246.04 g/mol

- Functional Groups : Boronic acid, benzyloxy, fluorophenyl

The boronic acid moiety is particularly noteworthy for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with various enzymes and proteins through transmetalation processes. This compound is known to affect several biochemical pathways, particularly those related to cancer and metabolic disorders.

Key Targets

- Enzymatic Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer pathways, including proteasomes.

- Cell Signaling : It influences cell signaling pathways by modulating kinase activity, which plays a critical role in phosphorylation events within cells.

Enzyme Inhibition

Research indicates that this compound can inhibit proteases by binding to their active sites. This inhibition can prevent substrate access, thereby disrupting normal enzymatic function.

A study highlighted the effectiveness of structurally similar compounds in inhibiting human monoamine oxidases (hMAOs), which are critical in neurotransmitter metabolism:

- Selectivity Index (SI) : High selectivity for hMAO-B was observed with certain benzyloxy chalcones, suggesting potential parallels in the activity of this compound against similar targets .

Cellular Effects

The compound has been shown to alter cellular metabolism by interacting with metabolic enzymes, potentially affecting energy production and biosynthesis pathways. For instance:

- Inhibition of specific kinases can lead to altered cell growth and proliferation rates, making it a candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorophenylboronic Acid | C₆H₄BFO₃ | Simpler structure without benzyloxy group |

| 2-Methoxy-5-fluorophenylboronic Acid | C₁₃H₁₃BFO₃ | Contains methoxy instead of benzyloxy |

| 3-Benzyloxy-4-fluorophenylboronic Acid | C₁₃H₁₂BFO₃ | Different substitution pattern on phenyl ring |

The unique combination of the fluorine atom and the benzyloxy group in this compound distinguishes it from other boronic acids, providing diverse reactivity profiles and potential applications in medicinal chemistry.

Pharmacokinetics

The compound is stable at room temperature but should be stored in a cool, dark place to maintain its integrity. Its pharmacokinetic profile needs further exploration to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics fully.

特性

IUPAC Name |

(5-fluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIJNMCAPASXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382197 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779331-47-4 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-5-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。